3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Description
Overview of Pyrazole-Containing Scaffolds in Modern Organic and Medicinal Chemistry Research
Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from the frequent appearance of the pyrazole core in a multitude of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.net The structural and electronic properties of the pyrazole ring, including its ability to participate in hydrogen bonding and various other molecular interactions, make it an ideal framework for the design of compounds that can bind to biological targets with high affinity and selectivity.
The versatility of the pyrazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. These include anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties. nih.gov A notable example of a commercial drug featuring a pyrazole core is Celecoxib (B62257), a potent and selective COX-2 inhibitor used for the treatment of arthritis. The success of such drugs has spurred further investigation into pyrazole-based compounds, leading to the development of numerous derivatives with potential applications in treating a wide range of diseases. mdpi.com The ongoing research in this area continues to uncover new biological targets for pyrazole-containing molecules, solidifying their importance in the drug discovery and development pipeline. nih.govnih.gov
Significance of the Pyrazolylpropanoic Acid Motif in Design and Synthesis of Advanced Chemical Entities
The incorporation of a propanoic acid side chain at the N1 position of the pyrazole ring gives rise to the pyrazolylpropanoic acid motif. This structural feature imparts a distinct set of physicochemical properties to the molecule, most notably the acidic character of the carboxylic acid group. This functionality can be crucial for modulating a compound's solubility, pharmacokinetic profile, and interaction with biological targets.
In the context of drug design, the carboxylic acid group can act as a key pharmacophore, engaging in ionic interactions or hydrogen bonding with amino acid residues in the active site of an enzyme or receptor. For instance, research has shown that pyrazole-3-propanoic acid derivatives can act as inhibitors of leukotriene biosynthesis, a key pathway in inflammatory processes. researchgate.net The strategic placement of the acidic moiety allows these compounds to interfere with the biological processes that lead to inflammation, highlighting the importance of the pyrazolylpropanoic acid motif in designing targeted therapeutics.
From a synthetic perspective, the pyrazolylpropanoic acid structure serves as a versatile building block. The carboxylic acid group can be readily modified to generate a variety of derivatives, such as esters, amides, and other functional groups. This chemical tractability allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound, a critical step in the optimization of its biological activity. The synthesis of such compounds often involves the N-alkylation of a pyrazole ring with a suitable propanoic acid precursor, a reaction that can be adapted to produce a diverse library of analogs for biological screening. nih.gov
Current Research Landscape and Future Trajectories for 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
Chemical Identity and Properties
This compound is a specific derivative within the broader class of pyrazolylpropanoic acids. Its structure is characterized by a chlorine atom at the 4-position of the pyrazole ring. The presence of this halogen atom is expected to influence the compound's electronic properties and lipophilicity, which in turn can affect its biological activity and metabolic stability.
| Property | Value |
| Molecular Formula | C6H7ClN2O2 |
| Molecular Weight | 174.59 g/mol |
| SMILES | C1=C(C=NN1CCC(=O)O)Cl |
| InChI Key | JFKQKQVXRVGXGC-UHFFFAOYSA-N |
Data sourced from PubChem. uni.lu
Synthesis and Reactivity
While specific literature detailing the synthesis of this compound is not abundant, its preparation can be reasonably extrapolated from established methods for similar compounds. A likely synthetic route would involve the Michael addition of 4-chloropyrazole to an acrylic acid derivative or the N-alkylation of 4-chloropyrazole with a 3-halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. The reactivity of this compound is dictated by the functional groups present: the pyrazole ring can undergo further substitution reactions, and the carboxylic acid can be converted to a range of other functional groups.
Current Research and Applications
Currently, this compound appears to be primarily utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive heterocyclic core and a modifiable carboxylic acid side chain, makes it a valuable intermediate for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
The presence of the 4-chloro-substituted pyrazole moiety is significant, as this structural feature is found in molecules with various biological activities, including herbicidal and pharmaceutical applications. For example, related chlorinated pyrazole derivatives have been investigated for their potential as herbicides. mdpi.com This suggests that this compound could serve as a precursor for the development of new agrochemicals.
Future Trajectories
The future research directions for this compound are likely to be focused on its application as a scaffold for the synthesis of novel bioactive compounds. Given the wide range of biological activities associated with pyrazole derivatives, this compound holds promise for the development of new therapeutic agents. Further derivatization of the carboxylic acid and exploration of substitutions on the pyrazole ring could lead to the discovery of molecules with enhanced potency and selectivity for various biological targets.
Moreover, a more in-depth investigation into the fundamental chemical properties and reactivity of this compound is warranted. Detailed spectroscopic and crystallographic studies would provide valuable insights into its structural and electronic characteristics, which could inform the rational design of new functional molecules. As the demand for innovative chemical entities continues to grow, the utility of versatile building blocks like this compound in advanced chemical research is poised to expand.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKQKQVXRVGXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426995 | |
| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913839-78-8 | |
| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3 4 Chloro 1h Pyrazol 1 Yl Propanoic Acid
Established Synthetic Routes to 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
The synthesis of this compound is primarily achieved through a sequence of reactions that first establish the 4-chloropyrazole scaffold, which is then followed by the attachment of the propanoic acid moiety to one of the nitrogen atoms of the pyrazole (B372694) ring.
Precursor Compound Synthesis and Derivatization Strategies
The key precursor for the synthesis of the target molecule is 4-chloro-1H-pyrazole. The preparation of this intermediate is a critical first step. A common method for the synthesis of 4-chloropyrazoles involves the direct chlorination of a pyrazole ring that is unsubstituted at the 4-position. This can be achieved using various chlorinating agents. For instance, the reaction of pyrazole with hypochloric acid or its salts at temperatures ranging from -20°C to +70°C has been reported as an effective method. mdpi.com Another approach involves the use of thionyl chloride in the presence of a catalyst. semanticscholar.org
Once 4-chloro-1H-pyrazole is obtained, the propanoic acid side chain is introduced. Two primary strategies are employed for this derivatization:
N-alkylation with a 3-halopropanoate ester: This method involves the reaction of 4-chloro-1H-pyrazole with an ester of 3-halopropanoic acid, such as ethyl 3-bromopropanoate, in the presence of a base. The resulting ester, ethyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate, is then hydrolyzed to yield the desired carboxylic acid.
Michael addition to an acrylate (B77674) ester: This pathway involves the conjugate addition of 4-chloro-1H-pyrazole to an acrylate ester, such as ethyl acrylate. This reaction is typically base-catalyzed and forms the same ester intermediate as the N-alkylation route, which is subsequently hydrolyzed.
Reaction Mechanisms and Catalytic Considerations for Pyrazolylpropanoic Acid Formation
The formation of the pyrazolylpropanoic acid backbone proceeds through well-understood reaction mechanisms. The N-alkylation of pyrazoles is a nucleophilic substitution reaction. The pyrazole anion, generated by a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent is crucial for the success of this reaction.
The Michael addition, on the other hand, is a conjugate addition reaction. A basic catalyst is often employed to deprotonate the pyrazole, increasing its nucleophilicity. The resulting pyrazole anion then attacks the β-carbon of the α,β-unsaturated ester. rsc.org
Catalysis plays a significant role in both routes. In N-alkylation, both Brønsted and Lewis acids have been explored as catalysts. For instance, camphorsulfonic acid has been shown to be an effective Brønsted acid catalyst for the N-alkylation of 4-chloropyrazole with trichloroacetimidates. mdpi.comsemanticscholar.org In the context of Michael additions, bases such as cesium carbonate (Cs₂CO₃) have been demonstrated to efficiently catalyze the reaction between azoles and α,β-unsaturated malonates. rsc.org
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount to maximize the yield and regioselectivity of the synthesis. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the catalyst.
For the N-alkylation of pyrazoles, a variety of solvents have been investigated, with the optimal choice often depending on the specific reactants and catalyst used. mdpi.com The reaction time can also be a critical factor, with shorter times sometimes being sufficient to achieve high yields. mdpi.comsemanticscholar.org
In Michael additions, the selection of the base and solvent can significantly impact the reaction's efficiency. For example, in the addition of azoles to methyl acrylate, the optimization of the base and donor/base/acceptor ratio is crucial. Microwave irradiation has also been explored as a technique to promote Michael additions of amines to acrylates, leading to reduced reaction times and improved yields. nih.govnih.gov
| Catalyst | Alkylating Agent Type | Solvent | General Observations |
|---|---|---|---|
| Camphorsulfonic acid (CSA) | Trichloroacetimidates | 1,2-Dichloroethane (DCE) | Good yields for N-alkylation of 4-chloropyrazole. mdpi.comsemanticscholar.org |
| Cesium carbonate (Cs₂CO₃) | α,β-unsaturated malonates | Tetrahydrofuran (THF) | Efficient catalysis of aza-Michael addition. rsc.org |
Novel and Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. nih.gov For the synthesis of pyrazole derivatives, green chemistry approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov While specific green synthetic routes for this compound are not extensively documented, general principles of green chemistry can be applied.
These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused. For instance, sonochemical methods have been employed for the green synthesis of other pyrazole derivatives. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization of 3 4 Chloro 1h Pyrazol 1 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the molecular framework, connectivity, and chemical environment of each atom.
In the ¹H NMR spectrum of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid, distinct signals are expected for each unique proton environment. The molecule contains protons on the pyrazole (B372694) ring and the propanoic acid chain. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature.
The protons on the pyrazole ring, H3 and H5, are expected to appear as singlets, as they lack adjacent protons for spin-spin coupling. Their chemical shifts would be influenced by the electronegativity of the nitrogen atoms and the chloro substituent. The propanoic acid chain presents two methylene (B1212753) groups (-CH₂-), which would appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the pyrazole ring (N-CH₂) would likely resonate at a different chemical shift than the methylene group adjacent to the carbonyl group (-CH₂-COOH).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |
| Pyrazole H5 | ~7.6 | Singlet | N/A |
| Pyrazole H3 | ~7.5 | Singlet | N/A |
| N-CH₂- | ~4.4 | Triplet | ~6-8 |
| -CH₂-COOH | ~2.9 | Triplet | ~6-8 |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The carbonyl carbon (-COOH) of the carboxylic acid is typically found furthest downfield, often exceeding 170 ppm.
The carbons of the pyrazole ring would have characteristic shifts, with the carbon atom bearing the chlorine (C4) being directly influenced by the halogen's electronegativity. The other two pyrazole carbons (C3 and C5) would also have distinct chemical shifts. The two methylene carbons of the propanoic acid chain would be found in the aliphatic region of the spectrum. Data from a related compound, 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid, shows pyrazole carbon shifts in the range of 138-145 ppm, which can serve as a rough guide. evitachem.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~175 |
| C5 (Pyrazole) | ~139 |
| C3 (Pyrazole) | ~129 |
| C4-Cl (Pyrazole) | ~110 |
| N-CH₂- | ~50 |
| -CH₂-COOH | ~35 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
In the IR spectrum of this compound, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group, which often overlaps with C-H stretching vibrations. wisdomlib.org A sharp and intense absorption peak characteristic of the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700-1725 cm⁻¹. wisdomlib.org Other expected absorptions include C-N stretching from the pyrazole ring, and a C-Cl stretching vibration, typically found in the fingerprint region.
Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, aromatic ring vibrations (C=C and C=N stretching of the pyrazole) often produce strong Raman signals.
Table 3: Key Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Sharp, Strong |
| Alkyl | C-H Stretch | 2850 - 3000 | Medium |
| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium |
| Alkyl | C-H Bend | 1350 - 1470 | Medium |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
| Pyrazole Ring | C-H Bend | 1000 - 1300 | Medium |
| C-Cl Bond | C-Cl Stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information through fragmentation analysis. The molecular formula of this compound is C₆H₇ClN₂O₂, giving it a monoisotopic mass of approximately 174.0196 Da. uni.lu
High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z ≈ 174, accompanied by an [M+2]⁺ peak of about one-third the intensity, which is a characteristic isotopic signature for a compound containing one chlorine atom. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the propanoic acid chain.
Table 4: Predicted m/z Values for Key Ions in Mass Spectrometry (Based on data from PubChem for various adducts.) uni.lu
| Ion/Adduct | Predicted Mass-to-Charge Ratio (m/z) |
| [M]⁺ | 174.0191 |
| [M+H]⁺ | 175.0269 |
| [M+Na]⁺ | 197.0088 |
| [M-H]⁻ | 173.0123 |
| [M+H-H₂O]⁺ | 157.0169 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For pyrazole derivatives, where the exact substitution pattern can sometimes be ambiguous to determine by NMR alone, single-crystal X-ray analysis provides unambiguous structural determination.
While a crystal structure for this compound is not publicly available, a study on the related compound 4-chloro-1H-pyrazole-3-carboxylic acid has been published. researchgate.net This related structure crystallizes in the monoclinic space group C2/c. researchgate.net A similar analysis of the title compound would definitively confirm the N1-substitution of the propanoic acid chain on the pyrazole ring and reveal how the molecules pack in the solid state, likely through hydrogen bonding between the carboxylic acid groups. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized compounds. For a polar molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) would be a suitable technique for purity analysis.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) would be used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated. The retention time of the compound would be a key indicator of its identity under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment. Thin-Layer Chromatography (TLC) would also be a valuable tool for rapid reaction monitoring and preliminary purity checks during its synthesis and purification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust HPLC method for the quantification and purity assessment of this compound would be a critical component of its analytical profile. A reverse-phase HPLC (RP-HPLC) method is typically the approach of choice for a molecule of this nature.
Method Development: A suitable starting point for method development would involve a C18 stationary phase, which is effective for retaining and separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. Adjusting the pH of the aqueous phase would be crucial for achieving optimal peak shape and retention, given the acidic nature of the propanoic acid moiety. Gradient elution may be necessary to ensure the timely elution of any potential impurities with differing polarities. Detection would most effectively be carried out using a UV detector, set to a wavelength where the pyrazole ring exhibits strong absorbance.
Validation: Once a suitable method is developed, it would require validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability. The validation process would assess the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table represents a hypothetical set of parameters for a validated HPLC method for this compound.
| Parameter | Suggested Method/Specification |
| Chromatographic System | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer (pH adjusted to 3.0) and acetonitrile. |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| LOD | To be determined experimentally. |
| LOQ | To be determined experimentally. |
| Specificity | The peak for the main compound should be pure and well-resolved from any impurities or degradation products. |
| Robustness | The method should show no significant changes in results with small variations in mobile phase composition, pH, flow rate, and column temperature. |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of the synthesis of this compound. Its primary utility lies in the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.
Methodology: A typical TLC analysis would involve spotting the reaction mixture onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is generally a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (such as methanol or acetic acid). The choice of the solvent system is critical and is optimized to achieve good separation between the spots corresponding to different components of the reaction mixture.
After development, the plate is visualized, typically under UV light if the compounds are UV-active. Staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine) can be used for visualization if the compounds are not UV-active. The retention factor (Rf) value for each spot is then calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the pure starting materials and the expected product, the progress of the reaction can be effectively monitored. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction towards completion.
The following table provides a hypothetical example of a TLC system for monitoring the synthesis of this compound.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | A mixture of ethyl acetate (B1210297) and hexane, with a small percentage of acetic acid to ensure proper spot shape for the acidic product. The exact ratio would be optimized. |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate solution. |
| Application | Monitoring the conversion of starting materials to the final product. Identification of the presence of intermediates and byproducts. |
| Interpretation | The reaction is considered complete when the spot corresponding to the starting material is no longer visible and a prominent spot for the product is observed. |
Computational and Theoretical Investigations of 3 4 Chloro 1h Pyrazol 1 Yl Propanoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. tandfonline.comresearchgate.net These calculations can determine the distribution of electron density, the energies of molecular orbitals, and other key electronic descriptors that govern a molecule's reactivity and intermolecular interactions.
For a molecule like 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid, DFT calculations would typically be employed to optimize the molecular geometry and compute various electronic properties. The presence of the electron-rich pyrazole (B372694) ring, the chloro substituent, and the carboxylic acid group creates a complex electronic environment. nih.govnih.gov The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance, as the energy gap between them is a critical indicator of chemical reactivity and stability. tandfonline.com A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.com For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid, indicating their potential to act as hydrogen bond acceptors. nih.gov Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, marking it as a hydrogen bond donor.
| Property | Calculated Value for a Representative Pyrazole Derivative | Reference |
| HOMO Energy | -6.5 eV | tandfonline.com |
| LUMO Energy | -1.8 eV | tandfonline.com |
| HOMO-LUMO Gap | 4.7 eV | tandfonline.com |
| Dipole Moment | 3.2 D | researchgate.net |
Note: The values presented are for representative pyrazole derivatives and are intended to be illustrative of the data that would be obtained for this compound through similar computational studies.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of possible conformations a molecule can adopt and its dynamic behavior over time. eurasianjournals.combohrium.com
For this compound, the key sources of conformational flexibility are the rotatable bonds in the propanoic acid side chain. Conformational analysis would involve systematically rotating these bonds to identify low-energy, stable conformations. bohrium.com These studies can reveal whether the molecule prefers an extended or a folded conformation, which can have significant implications for its ability to bind to a biological target. bohrium.com
Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior. eurasianjournals.com By simulating the motion of the atoms over a period of time, MD can reveal how the molecule fluctuates between different conformations and how it interacts with its environment, such as a solvent or a biological membrane. mdpi.com For this compound, MD simulations could be used to study the stability of its different conformers and to understand how the propanoic acid side chain moves in relation to the pyrazole ring. nih.gov
| Parameter | Description | Illustrative Finding for a Pyrazole Derivative | Reference |
| Dihedral Angle (N1-C-C-C) | Rotation around the bond connecting the pyrazole ring to the side chain. | Multiple stable rotamers identified, with energy barriers between them. | bohrium.com |
| End-to-End Distance | The distance between the pyrazole ring and the carboxylic acid group. | Fluctuations in this distance indicate the flexibility of the side chain. | nih.gov |
| Solvent Accessible Surface Area | The surface area of the molecule that is accessible to solvent molecules. | Changes in this area can indicate conformational changes in different environments. | ingentaconnect.com |
Note: The findings are illustrative and based on studies of other flexible pyrazole derivatives. Similar analyses would be necessary to determine the specific conformational preferences of this compound.
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. ijpbs.comresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov
For this compound, molecular docking could be used to identify potential biological targets and to predict its binding mode and affinity. researchgate.net The pyrazole scaffold is a common feature in many biologically active compounds, including inhibitors of kinases, cyclooxygenases, and other enzymes. mdpi.comfrontiersin.orgmdpi.com Docking studies of this compound into the active sites of these proteins could reveal potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. mdpi.commdpi.com
The binding affinity, often expressed as a docking score or a predicted binding free energy, provides an estimate of the strength of the interaction between the ligand and the target. nih.gov Lower binding energies generally indicate a more favorable interaction. researchgate.net These predictions can help to prioritize compounds for experimental testing and to guide the design of more potent analogs.
| Target Protein | Predicted Binding Affinity (kcal/mol) for a Pyrazole Derivative | Key Interacting Residues | Reference |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | researchgate.net |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -10.1 | Cys919, Asp1046 | nih.govresearchgate.net |
| Cyclin-Dependent Kinase 2 (CDK2) | -10.4 | Leu83, Lys33 | nih.govrsc.org |
| Heat Shock Protein 90 (Hsp90) | -9.2 | Asp93, Leu107 | nih.gov |
Note: The data presented are for various pyrazole derivatives docked into different protein targets and are intended to be illustrative of the types of results that could be obtained for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govias.ac.in By identifying the key molecular features that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.govacs.org
For a series of derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a set of analogs with variations in their chemical structure. elsevierpure.com The biological activity of these compounds would then be determined experimentally. A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. researchgate.net Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that relates the descriptors to the biological activity. acs.org
A well-validated QSAR model can provide valuable insights into the structure-activity relationships of a series of compounds. nih.gov For example, a QSAR model for derivatives of this compound might reveal that the activity is positively correlated with the hydrophobicity of a substituent on the pyrazole ring or negatively correlated with its steric bulk. oup.com This information can then be used to design new derivatives with improved activity.
| QSAR Model Parameter | Description | Example from a Pyrazole Derivative Study | Reference |
| r² (squared correlation coefficient) | A measure of the goodness of fit of the model. | 0.92 | researchgate.net |
| q² (cross-validated r²) | A measure of the predictive ability of the model. | 0.75 | nih.gov |
| Descriptors | The molecular properties used in the model. | LogP (hydrophobicity), Molecular Weight, Dipole Moment | acs.org |
| Equation | The mathematical relationship between the descriptors and activity. | pIC50 = 0.5LogP - 0.01MW + 0.2*Dipole + c | researchgate.net |
Note: The QSAR model parameters and equation are hypothetical and illustrative of the type of information that would be generated in a QSAR study of this compound derivatives.
Chemical Reactivity and Derivatization of 3 4 Chloro 1h Pyrazol 1 Yl Propanoic Acid
Reactions of the Carboxylic Acid Moiety
The propanoic acid side chain of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid contains a terminal carboxylic acid group, which is a primary site for chemical modification. This functional group undergoes typical reactions that allow for the synthesis of a wide range of derivatives, including esters, amides, and acid chlorides. jackwestin.com These transformations are fundamental for creating libraries of compounds for further study.
The electron-poor carbon atom of the carboxyl group is susceptible to nucleophilic attack, leading to substitution reactions where the hydroxyl (-OH) group is replaced by another nucleophile. jackwestin.com
Esterification: Carboxylic acids readily react with alcohols in the presence of an acid catalyst to form esters, a reaction known as Fischer esterification. jackwestin.comlibretexts.org For instance, the methyl ester of a similar compound, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has been synthesized and isolated, demonstrating a common derivatization pathway for this class of molecules. nih.gov
Amide Formation: The conversion of carboxylic acids to amides is a crucial transformation. Due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate, this reaction often requires the use of a coupling agent or activator. jackwestin.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to facilitate amide bond formation. libretexts.org This methodology is applied in the synthesis of various pyrazole (B372694) carboxamides, which are explored for their biological activities. researchgate.net
Conversion to Acid Chlorides: For enhanced reactivity, carboxylic acids can be converted to acid chlorides. Treatment with thionyl chloride (SOCl₂) is a standard laboratory method for this transformation, replacing the hydroxyl group with a chlorine atom. libretexts.orgresearchgate.net The resulting acyl chloride is a highly reactive intermediate that can readily undergo further nucleophilic acyl substitution to form esters, amides, and anhydrides. jackwestin.com
| Reaction Type | Reagent(s) | Product Functional Group | Significance |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester (-COOR) | Increases lipophilicity, modifies solubility. nih.gov |
| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide (-CONHR) | Creates stable, often biologically active, derivatives. libretexts.orgresearchgate.net |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) | Creates a highly reactive intermediate for further synthesis. libretexts.orgresearchgate.net |
Transformations and Functionalization of the Pyrazole Ring
The pyrazole ring itself is an aromatic heterocycle that can undergo various transformations, allowing for extensive functionalization. nih.gov These reactions can introduce new substituents or even alter the core heterocyclic structure.
Electrophilic Substitution: The pyrazole ring can be functionalized through electrophilic substitution reactions. For example, the Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a well-established method for introducing a formyl group (-CHO) onto the pyrazole ring, typically at the C4-position if unsubstituted. nih.govwisdomlib.org This reaction has been used to synthesize a variety of 4-formylpyrazole derivatives. encyclopedia.pub
Ring Transformation: Under specific conditions, the pyrazole ring can undergo rearrangement or transformation into other heterocyclic systems. For example, certain pyrazolyl-substituted amidrazones have been observed to undergo an oxidative ring transformation to yield 1,2,4-triazole (B32235) derivatives. researchgate.net
Ring Cleavage: Strong acidic conditions can lead to the cleavage of the pyrazole ring. In the case of a related compound, 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid, treatment with strong acids like H₂SO₄ can cleave the pyrazole ring to form β-chloroalanine derivatives. evitachem.com This reactivity highlights the stability limits of the pyrazole core and offers a pathway to different chemical scaffolds.
Substitution Reactions Involving the Chloro Group
The chlorine atom at the C4-position of the pyrazole ring is a key site for introducing structural diversity through substitution reactions. This halogen can be replaced by various nucleophiles, often through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution pathways.
While direct nucleophilic substitution on electron-rich aromatic rings can be challenging, the electronic properties of the pyrazole ring can facilitate such reactions. More advanced and versatile methods involve transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are widely used to form new carbon-carbon and carbon-heteroatom bonds on pyrazole scaffolds. nih.gov
In some heterocyclic systems, unusual substitution patterns have been observed. Tele-substitution, where a nucleophile attacks a position distant from the leaving group, has been reported in related nitrogen-containing heterocycles, suggesting that complex reaction pathways can occur. The efficiency of such substitutions can depend on factors like the nature of the nucleophile, the solvent, and the specific halogen leaving group. Electrochemical methods have also been employed for the chlorination of pyrazoles to produce 4-chloro derivatives. researchgate.net
Synthesis and Structural Diversification of this compound Analogs
The structural framework of this compound allows for extensive diversification at three main locations: the propanoic acid side chain, the pyrazole ring system, and through the fusion of additional heterocyclic rings.
Modifications at the Propanoic Acid Side Chain
The propanoic acid side chain is readily modified to generate a wide array of analogs. As discussed in Section 5.1, the carboxylic acid can be converted into esters and amides to alter the compound's physicochemical properties. nih.govresearchgate.net
Further diversification can be achieved by:
Chain Homologation/Truncation: Synthesizing analogs with shorter (acetic acid) or longer (butanoic, pentanoic acid) side chains. Cascade annulation/ring-opening reactions provide a pathway to pyrazolyl pentanoic and butanoic acids. nih.gov
Introduction of Substituents: Adding functional groups to the aliphatic chain. For example, the synthesis of 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid introduces an amino group at the alpha-position, creating a pyrazolyl-substituted amino acid. evitachem.com
Intramolecular Cyclization: Utilizing the functional groups on both the side chain and the pyrazole ring to form new cyclic structures. Base-catalyzed cyclization of pyrazolyl amino acid derivatives can generate tricyclic lactams. evitachem.com
Substitutions on the Pyrazole Ring System
The pyrazole ring offers multiple positions for substitution, allowing for fine-tuning of a molecule's properties. The introduction, replacement, or removal of functional groups on the pyrazole ring is a key strategy for developing new analogs with diverse pharmacological profiles. frontiersin.org
Substitutions can be introduced at the C3, C4, and C5 positions of the pyrazole ring.
C3 and C5 Positions: These positions can be substituted with a variety of groups, including alkyls (e.g., methyl), aryls (e.g., phenyl, chlorophenyl), and functional groups like trifluoromethyl. nih.govchemscene.comrsc.org
C4 Position: While this position holds a chloro group in the parent compound, analogs can be synthesized where this is replaced by other halogens (bromo), organochalcogen groups (selanyl, sulfenyl), or other substituents. frontiersin.org
N1 Position: The propanoic acid group occupies the N1 position. However, in a broader context of pyrazole chemistry, this position is often substituted with various aryl or alkyl groups, which significantly influences the molecule's properties. frontiersin.org
| Position on Pyrazole Ring | Example Substituent | Reference Compound Class |
|---|---|---|
| C3 | Methyl | 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid chemscene.com |
| C3 | Aryl (e.g., p-tolyl) | 1,3,4,5-tetrasubstituted pyrazoles nih.gov |
| C4 | Bromo | 4-bromo-3-(aryl)-4,5-dihydro-1,2,3-oxadiazol-3-ium-5-olates (precursors) nih.gov |
| C4 | Amino | 4-Aminopyrazol-5-ols mdpi.com |
| C5 | Chlorophenyl | 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid nih.govchemicalbook.com |
| C5 | Trifluoromethyl | 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles nih.gov |
Heterocyclic Ring Fusions and Incorporations
Fusing another heterocyclic ring to the pyrazole core creates rigid, polycyclic systems with distinct chemical and biological properties. These fused systems are prominent in medicinal chemistry. nih.gov
Examples of such fused systems derived from pyrazole precursors include:
Pyrazolo[3,4-b]quinolines: These structures can be synthesized through multicomponent reactions involving a 5-aminopyrazole, an aromatic aldehyde, and a third component like dimedone, or via cyclization of a 5-aminopyrazole with an aldehyde. nih.gov
Pyrazolo[1,5-a] nih.govresearchgate.netdiazepin-4-ones: These seven-membered ring systems can be synthesized via a sequence involving the ring-opening of an oxirane-substituted pyrazole with an amine, followed by direct cyclization. nih.gov
Pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govfrontiersin.orgoxazoles: These complex fused systems can be prepared from pyrazole-4-carbaldehydes through an intramolecular nitrile oxide cycloaddition reaction. nih.gov
These advanced derivatization strategies demonstrate the utility of this compound and related pyrazoles as building blocks for complex molecular architectures.
This compound as a Key Intermediate in Complex Molecule Synthesis
The compound this compound serves as a valuable bifunctional building block in the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research. Its structure, featuring a substituted pyrazole ring and a reactive carboxylic acid moiety, allows for diverse chemical modifications, making it a strategic starting point for creating extensive libraries of novel compounds. The primary utility of this intermediate lies in the derivatization of its propanoic acid side chain, most commonly through amide bond formation, to link the pyrazole core to other molecular fragments.
The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and herbicides. nih.govmdpi.com Consequently, synthetic routes that allow for the facile incorporation of this scaffold are of significant interest. While many complex pyrazole-containing heterocycles, such as pyrazolo[1,5-a]pyrimidines, are often synthesized via cyclocondensation reactions of aminopyrazoles with 1,3-dicarbonyl compounds, this compound offers an alternative and complementary synthetic strategy. nih.govsemanticscholar.orgmdpi.combme.hu This approach is centered on leveraging the carboxylic acid functional group for chain extension and molecular elaboration.
The most prevalent derivatization of this compound is its conversion into a wide array of amide derivatives. This transformation is typically achieved through standard amide coupling protocols, which are fundamental reactions in medicinal chemistry. researchgate.netrsc.org The carboxylic acid is first activated in situ to form a more reactive species, such as an acyl chloride, an active ester, or by using common coupling reagents. This activated intermediate then readily reacts with a primary or secondary amine to form a stable amide bond.
The general scheme for this derivatization is as follows:
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is treated with a coupling reagent. A multitude of such reagents are available, each with specific advantages depending on the substrate and desired reaction conditions.
Reaction with an Amine: The activated acid is then reacted with a suitable amine (R¹R²NH). The vast commercial availability of diverse amines allows for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.
This amide coupling strategy is a cornerstone in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. mdpi.com The pyrazole scaffold often serves as a "hinge-binding" motif, interacting with the ATP-binding site of the target kinase. The remainder of the molecule, attached via the amide linker, can be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity. For instance, coupling this compound with various aromatic and heteroaromatic amines can generate libraries of compounds for screening against panels of kinases.
The following table provides representative examples of complex molecules that can be synthesized utilizing pyrazole-containing building blocks like this compound, illustrating the diversity of structures achievable through derivatization of the acid functionality.
| Final Compound Class | Key Synthetic Transformation | Potential Amine Coupling Partner (Example) | Therapeutic Target Area |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors | Amide coupling followed by intramolecular cyclization | Aminopyridines | Oncology (e.g., PI3Kδ inhibitors) nih.govnih.gov |
| Pyrazole Carboxamide KRAS Inhibitors | Amide coupling | Chiral piperazine (B1678402) derivatives | Oncology (e.g., KRAS G12C) nih.govresearchgate.net |
| Pyrazole-based Macrocyclic Inhibitors | Amide bond formation as part of macrocyclization | Amino-functionalized linkers | Oncology (e.g., MST3 Kinase) biorxiv.orgresearchgate.netnih.govresearchgate.net |
| Herbicidal Picolinic Acids | Modification of the pyrazole ring and subsequent functionalization | Not applicable via direct amide coupling of the propanoic acid | Agrochemicals mdpi.com |
Biological Activity and Mechanistic Insights of 3 4 Chloro 1h Pyrazol 1 Yl Propanoic Acid and Its Derivatives in Research Contexts
Anti-inflammatory Research Applications and Mechanistic Pathways
Other Inflammatory Pathway Modulations (e.g., TNF-α, IL-6 inhibition)
Without dedicated studies on "3-(4-chloro-1H-pyrazol-1-yl)propanoic acid," any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Further research and publication in peer-reviewed scientific journals are necessary before a detailed article on this specific compound's biological activities can be written.
Enzyme and Receptor Binding Studies
The biological effects of this compound and its derivatives are intrinsically linked to their interactions with specific enzymes and receptors. These interactions are the foundational step for the modulation of cellular signaling pathways.
Research into pyrazole (B372694) derivatives has identified a range of molecular targets. While specific binding studies for this compound are not extensively detailed in publicly available literature, the broader class of pyrazole-containing compounds has been shown to interact with several key proteins involved in cellular signaling. These include, but are not limited to, various kinases and other enzymes that play crucial roles in cell proliferation, differentiation, and survival. nih.gov The structural features of the pyrazole ring, combined with the propanoic acid side chain and the chloro-substitution, are thought to contribute to its specific binding affinities.
The binding of pyrazole derivatives to their molecular targets can lead to either the inhibition or activation of specific biochemical pathways. nih.gov For instance, many pyrazole-containing compounds have been investigated as inhibitors of signaling pathways that are hyperactivated in various diseases, including cancer. nih.govnih.gov The inhibition of these pathways can disrupt disease progression by halting uncontrolled cell growth or inducing apoptosis. The specific impact of this compound derivatives on these pathways is an area of active investigation.
Anticancer Research Applications and Emerging Mechanistic Understandings
The anticancer potential of pyrazole derivatives is a significant area of research. nih.govnih.gov Their ability to target key molecules in cancer-related signaling pathways makes them attractive candidates for the development of new therapeutic agents.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many types of cancer. nih.govresearchgate.net Pyrazole-based compounds have been explored as inhibitors of PI3K, with the aim of disrupting this pathway and thereby inhibiting tumor growth. nih.govmdpi.comresearchgate.net The pyrazole scaffold can serve as a core structural motif for designing potent and selective PI3K inhibitors. nih.gov Research in this area focuses on optimizing the substitutions on the pyrazole ring to enhance binding affinity and selectivity for the different isoforms of PI3K. researchgate.net
| Compound Class | Target | Observed Effect | Reference |
|---|---|---|---|
| Pyrazolopyridine derivatives | PI3Kγ/δ | Potent and selective dual inhibition | nih.gov |
| Pyrazole substituted resorcinol (B1680541) derivatives | PI3Kγ | Inhibitory potential against the gamma isozyme | researchgate.net |
| General Pyrazole derivatives | PI3K/AKT pathway | Inhibition of cancer cell proliferation | researchgate.net |
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. nih.govresearchgate.net It is a key mediator in B-cell receptor (BCR) signaling, and its abnormal activation is implicated in B-cell malignancies and autoimmune diseases. nih.gov Consequently, SYK has emerged as a promising therapeutic target. Several pyrazole-containing compounds have been developed as SYK inhibitors. nih.govnih.gov These inhibitors are designed to fit into the ATP-binding pocket of the SYK enzyme, thereby blocking its kinase activity and downstream signaling. nih.govnih.gov
| Compound Class | Target | Observed Effect | Reference |
|---|---|---|---|
| 4-Pyrazolyl-2-aminopyrimidine derivatives | SYK | Potent and selective inhibition | nih.gov |
| Pyrazolylpyrimidines | SYK | Potent inhibition in enzymatic and cellular assays | nih.gov |
| Pyrazolopyrazin-3-amine derivatives | SYK | Inhibition of SYK signal in human B-cell lymphoma cells | researchgate.net |
Other Exploratory Biological Research Applications of Pyrazolylpropanoic Acid Derivatives
Beyond their anticancer applications, derivatives of pyrazolylpropanoic acid are being explored for a variety of other biological activities. The inherent versatility of the pyrazole scaffold allows for the synthesis of a wide range of derivatives with diverse pharmacological properties. mdpi.comeurekaselect.com These include anti-inflammatory, antimicrobial, and antiviral activities. nih.govnih.goveurekaselect.com The propanoic acid moiety can also be modified to fine-tune the compound's physicochemical properties and biological activity. Further research into these derivatives is likely to uncover new therapeutic applications.
Anti-parasitic and Antiviral Activity Investigations
Research into pyrazole-containing compounds has revealed a broad spectrum of anti-parasitic and antiviral activities. These derivatives have been synthesized and evaluated against various pathogens, demonstrating the versatility of the pyrazole core in designing new therapeutic agents.
Anti-parasitic Research:
Compounds featuring the pyrazole ring have shown promise in combating parasitic diseases. Studies have demonstrated the efficacy of trifluoromethylated pyrazole hybrids against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Leishmania amazonensis. researchgate.net For instance, a series of trifluoromethylated pyrazole thiosemicarbazone and related derivatives were synthesized and showed antiproliferative activity against L. amazonensis. researchgate.net Similarly, chloroquine-pyrazole analogues have been evaluated for their antimalarial activity against chloroquine-resistant Plasmodium falciparum. nih.gov
Antiviral Research:
The antiviral potential of pyrazole derivatives has been investigated against a range of DNA and RNA viruses. A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines demonstrated interference with Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) replication. nih.gov Furthermore, hydroxyquinoline-pyrazole derivatives have been assessed for their inhibitory activity against coronaviruses, including SARS-CoV-2, HCoV-229E, and MERS-CoV. nih.gov Other research has focused on pyrazole derivatives as potential agents against avian influenza (H5N1), with some synthesized compounds showing potent inhibition. nih.gov The broad-spectrum antiviral potential is further highlighted by studies on isatin (B1672199) derivatives incorporating a pyrazole moiety, which displayed activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). semanticscholar.org
Table 1: Antiviral Activity of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Virus | Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV) | Cell-based | - | Interfered with replication | nih.gov |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Respiratory Syncytial Virus (RSV) | Cell-based | - | Interfered with replication | nih.gov |
| p-methoxy analogs of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | - | Interfered with replication | nih.gov |
| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2 | Cell-based | IC50 | Potent inhibition | nih.gov |
| Hydroxyquinoline-pyrazole derivatives | HCoV-229E | Cell-based | IC50 | Potent inhibition | nih.gov |
| Hydroxyquinoline-pyrazole derivatives | MERS-CoV | Cell-based | IC50 | Potent inhibition | nih.gov |
| Pyrazole-based heterocycles | Avian Influenza (HPAI-H5N1) | Embryo-based | - | Antiviral replication | nih.gov |
| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative 9 | Influenza virus (H1N1) | Cell-based | IC50 | 0.0027 µM | semanticscholar.org |
| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative 5 | Herpes Simplex Virus 1 (HSV-1) | Cell-based | IC50 | 0.0022 µM | semanticscholar.org |
Aldose Reductase (AR) Inhibitory Research
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Research has explored pyrazole derivatives as potential AR inhibitors. A study on celecoxib (B62257) derivatives containing a pyrazole-linked sulfonamide moiety investigated their effects on aldose reductase. The IC50 values for these derivatives were found to be in the micromolar range, with the most potent compound exhibiting an IC50 value of 8.25 µM. nih.gov Molecular docking studies were also performed to understand the interactions between these compounds and the AR enzyme. nih.gov Another study focused on new candidates for human AR inhibition containing a 2-thiopyrimidin-4-one heterocycle, with several compounds showing IC50 values ranging from 2.0 to 14.5 µM. researchgate.net
Table 2: Aldose Reductase Inhibitory Activity of Pyrazole Sulfonamide Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Number of Derivatives | IC50 Range (µM) | Most Potent Compound IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyrazole sulfonamide derivatives | Not specified | 40.76 - 8.25 | 8.25 | nih.gov |
Antioxidant Activity Research
The antioxidant potential of pyrazole derivatives has been a subject of scientific inquiry, with studies evaluating their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assay is a common method used for this evaluation. One study synthesized a series of 1,2,3-triazole pyrazole containing thiazole (B1198619) derivatives and reported their antioxidant properties, which were found to be remarkable compared to a standard antioxidant. nih.gov Another investigation into novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also demonstrated potent radical scavenging activity against the DPPH radical. nih.gov The antioxidant activity of pyrazole compounds is often attributed to the presence of an NH proton. nih.gov
Research on phenyl-pyrazolone derivatives has also highlighted their antioxidant properties. mdpi.com These studies indicate that the pyrazole core can be modulated with different substituents to enhance its antioxidant capacity. mdpi.com
Future Directions and Research Perspectives for 3 4 Chloro 1h Pyrazol 1 Yl Propanoic Acid in Chemical Science
Advancements in Scalable and Sustainable Synthetic Methodologies for Industrial Research
The future synthesis of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid and related pyrazole (B372694) derivatives is geared towards developing scalable, cost-effective, and environmentally benign methodologies suitable for industrial application. mdpi.comresearchgate.net A primary focus is the adoption of "green chemistry" principles to minimize hazardous waste and energy consumption. nih.gov This includes the use of aqueous methods, avoiding traditional volatile organic solvents, and employing recyclable catalysts. researchgate.netthieme-connect.com
Key strategies being explored include:
Microwave-Assisted Synthesis: This technique offers rapid heating and significantly reduced reaction times compared to conventional methods. nih.govmdpi.com
One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form the final product, which improves efficiency and reduces waste. mdpi.comnih.gov
Novel Catalytic Systems: Research is ongoing into heterogeneous catalysts, such as nano-ZnO and silica-supported sulfuric acid, which can be easily recovered and reused, making the process more sustainable. mdpi.comthieme-connect.com
Solvent-Free Reactions: Performing reactions without a solvent, often aided by techniques like mechanochemical grinding, represents a significant step towards minimizing environmental impact. nih.govmdpi.com
These green approaches aim to make the production of pyrazole derivatives not only more efficient but also more aligned with modern standards of sustainable industrial chemistry. researchgate.netnih.gov
Discovery and Elucidation of Novel Biological Targets for Pyrazolylpropanoic Acids
While the pyrazole scaffold is known to be a core component in many biologically active compounds, the specific biological targets of this compound and its close analogs are still a subject of intensive investigation. ias.ac.innih.gov Future research will focus on identifying and validating novel molecular targets to understand its mechanism of action and unlock its full therapeutic potential. ias.ac.in Pyrazole derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. numberanalytics.comroyal-chem.comglobalresearchonline.net
Future research directions will likely involve:
High-Throughput Screening: Testing large libraries of pyrazolylpropanoic acid derivatives against diverse panels of biological targets (e.g., enzymes, receptors) to identify lead compounds for various diseases.
Mechanism of Action Studies: Once a potential target is identified, detailed biochemical and cellular assays will be employed to elucidate the precise molecular interactions and downstream effects of the compound.
Target Validation: Confirming the relevance of the identified biological target to a specific disease pathology is crucial for further drug development.
This systematic approach will be essential for translating the observed biological activities of these compounds into targeted therapeutic applications.
Development of this compound as a Lead Compound in Drug Discovery Research
The unique structure of this compound makes it an attractive starting point, or "lead compound," for drug discovery programs. ias.ac.inmdpi.com Its pyrazole core is considered a "privileged scaffold" because it can interact with a wide range of biological targets. nih.gov The development process involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. rroij.com
A crucial aspect of this research is the study of structure-activity relationships (SAR), which examines how specific chemical modifications affect the compound's biological activity. nih.govnih.gov For instance, research on related pyrazole derivatives has shown that the nature and position of substituents on the phenyl ring can be critical for activity. nih.gov The development of 1H-pyrazole-3-carboxamide derivatives, for example, has led to potent inhibitors of FLT3 and CDK kinases, which are targets in acute myeloid leukemia. nih.gov
| Position on Pyrazole Ring | Structural Requirement for Potent Activity | Example of an Effective Substituent |
|---|---|---|
| 1-Position | Substituted Phenyl Ring | 2,4-dichlorophenyl |
| 3-Position | Carboxamido Group | Piperidinyl carboxamide |
| 5-Position | Para-substituted Phenyl Ring | p-chlorophenyl or p-iodophenyl |
Exploration of Applications in Agrochemical and Materials Science Research
Beyond pharmaceuticals, the pyrazole scaffold is a versatile building block in other areas of chemical science. mdpi.com Future research will continue to explore the applications of this compound and its derivatives in agrochemicals and materials science. ias.ac.innumberanalytics.com
Agrochemicals: Pyrazole derivatives are widely used as herbicides and pesticides. royal-chem.com For example, certain pyrazole compounds act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. acs.org Research is focused on designing new derivatives with improved efficacy, crop safety, and better environmental profiles. acs.orgmdpi.com
Materials Science: The unique electronic and photophysical properties of the pyrazole ring make it a candidate for inclusion in advanced materials. mdpi.com Applications being explored include the development of luminescent compounds, conductive polymers, and dyes. numberanalytics.comnumberanalytics.comresearchgate.net The incorporation of pyrazole moieties can impart specific characteristics like thermal stability and desired optical properties to new materials. rroij.com
Integration of Artificial Intelligence and Machine Learning in Pyrazole Derivative Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development of pyrazole derivatives. ijirt.org These computational tools can analyze vast datasets to accelerate various stages of the discovery pipeline, from synthesis planning to predicting biological activity. eurasianjournals.compremierscience.com
Key applications of AI and ML in this field include:
Predictive Modeling: ML algorithms can predict the physicochemical properties, biological activity, and potential toxicity of new pyrazole derivatives before they are synthesized, saving time and resources. nih.govjsr.org
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, creating novel pyrazole-based candidates for specific biological targets. crimsonpublishers.com
Synthesis Prediction: AI can help digitize and standardize chemical synthesis methods, predicting reaction outcomes and optimizing synthetic routes for efficiency and sustainability. ijirt.org
Virtual Screening: AI-powered virtual screening can rapidly evaluate millions of compounds to identify those most likely to interact with a specific biological target, significantly narrowing the field for experimental testing. premierscience.com
Q & A
What are the optimal reaction conditions for synthesizing 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid and its derivatives?
Level: Basic
Answer:
A common synthesis route involves refluxing precursors like 4-chloro-1H-pyrazole with propanoic acid derivatives in xylene for 25–30 hours, followed by treatment with 5% NaOH to separate the organic layer . Key parameters to optimize include:
- Reaction time/temperature : Extended reflux durations (e.g., >30 hours) may improve yield but risk decomposition.
- Base selection : NaOH is standard, but KOH or aqueous NH₃ could alter reaction kinetics.
- Purification : Recrystallization from methanol or ethanol is typical, but column chromatography (e.g., silica gel with ethyl acetate/hexane) may enhance purity .
How can regioselectivity challenges in pyrazole-functionalized propanoic acid synthesis be addressed?
Level: Advanced
Answer:
Regioselectivity in pyrazole ring substitution is influenced by steric and electronic factors. For example, in the synthesis of amino acid derivatives, protecting groups (e.g., benzyloxycarbonyl) and aza-Michael reactions are used to direct substitution to the 3-position of the pyrazole ring . Strategies include:
- Catalytic control : Pd-mediated cross-coupling to favor C-4 chloro substitution .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may stabilize transition states for specific regioselectivity .
What purification methods are most effective for isolating this compound?
Level: Basic
Answer:
- Recrystallization : Methanol or ethanol is effective for removing unreacted starting materials .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities .
- Acid-base extraction : Adjust pH to 2–3 to precipitate the free acid form from aqueous layers .
How should researchers resolve contradictions in reported biological activity data for pyrazole-propanoic acid derivatives?
Level: Advanced
Answer:
Discrepancies often arise from variations in purity, assay conditions, or structural analogs. For example:
- Purity validation : Use HPLC (≥98% purity) and ¹H/¹³C NMR to confirm identity .
- Assay standardization : Replicate antimicrobial tests using CLSI guidelines if conflicting MIC values are reported .
- Structural analogs : Differentiate between 4-chloro and 5-chloro pyrazole isomers, as bioactivity may vary significantly .
What mechanistic approaches are used to study the antitumor activity of this compound derivatives?
Level: Advanced
Answer:
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to quantify IC₅₀ values .
- Molecular docking : Leverage X-ray crystallographic data (e.g., PDB IDs) to model interactions with active sites .
- Apoptosis markers : Measure caspase-3/7 activation in cell lines (e.g., HeLa, MCF-7) via flow cytometry .
Which analytical techniques are critical for characterizing this compound?
Level: Basic
Answer:
- FTIR : Confirm carboxylic acid (1700–1720 cm⁻¹ C=O stretch) and pyrazole (1500–1600 cm⁻¹ C=N) functionalities .
- NMR : ¹H NMR (δ 6.5–7.5 ppm for pyrazole protons; δ 12–13 ppm for COOH) and ¹³C NMR (δ 170–175 ppm for COOH) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
How can solubility limitations of this compound in aqueous buffers be overcome?
Level: Advanced
Answer:
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility in cell culture media .
- Salt formation : Prepare sodium or potassium salts by neutralizing the carboxylic acid with NaOH/KOH .
- Prodrug design : Synthesize ester derivatives (e.g., ethyl ester) for improved lipophilicity .
What strategies ensure the stability of this compound under storage and reaction conditions?
Level: Advanced
Answer:
- Thermal stability : Avoid prolonged heating >100°C; TGA/DSC can identify decomposition thresholds .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- pH control : Maintain acidic conditions (pH 4–6) to prevent decarboxylation .
What safety precautions are essential when handling chloro-substituted pyrazole intermediates?
Level: Basic
Answer:
- Ventilation : Use fume hoods to mitigate exposure to volatile reagents (e.g., chloroacetyl chloride) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
How can computational modeling guide the design of this compound derivatives?
Level: Advanced
Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO) to optimize reactivity .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups at C-4) with bioactivity .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic profiles early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
